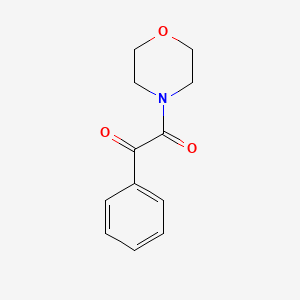

1-(Morpholin-4-yl)-2-phenylethane-1,2-dione

Description

Properties

Molecular Formula |

C12H13NO3 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

1-morpholin-4-yl-2-phenylethane-1,2-dione |

InChI |

InChI=1S/C12H13NO3/c14-11(10-4-2-1-3-5-10)12(15)13-6-8-16-9-7-13/h1-5H,6-9H2 |

InChI Key |

XEWHOFJPSBGUIU-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(=O)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione (CAS 40991-78-4)

This guide provides a comprehensive technical overview of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione, a molecule of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. By dissecting its synthesis, characterization, and potential applications, we aim to equip scientists with the foundational knowledge required to explore the therapeutic potential of this and related α-keto amide structures.

Introduction: The Convergence of Two Privileged Scaffolds

1-(Morpholin-4-yl)-2-phenylethane-1,2-dione is a fascinating molecule that incorporates two structural motifs of high value in medicinal chemistry: the α-keto amide and the morpholine ring. The α-keto amide functionality is recognized as a "privileged structure," meaning it can serve as a versatile scaffold for the development of ligands for a wide range of biological targets.[1] This is due to its unique electronic and steric properties, which allow for a variety of interactions with biomolecules.

The morpholine ring, a saturated heterocycle, is frequently incorporated into drug candidates to enhance their pharmacokinetic profiles. Its presence can improve aqueous solubility, metabolic stability, and overall druglikeness.[1] This strategic combination of a reactive, yet tunable, pharmacophore with a solubilizing and stabilizing moiety makes 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione a compelling subject for further investigation.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 40991-78-4 | N/A |

| Molecular Formula | C₁₂H₁₃NO₃ | [2] |

| Molecular Weight | 219.24 g/mol | [2] |

| Appearance | Yellow solid | [2] |

Spectroscopic Data

Spectroscopic analysis provides the definitive structural confirmation of a synthesized molecule. The following data has been reported for 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione:

| Technique | Data | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.95 (d, J = 7.3 Hz, 2H), 7.65 (t, J = 7.4 Hz, 1H), 7.51 (t, J = 7.7 Hz, 2H), 3.78 (s, 4H), 3.67 – 3.60 (m, 2H), 3.40 – 3.33 (m, 2H) | [2] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 191.29, 165.59, 135.08, 133.20, 129.82, 129.24, 66.88, 66.81, 46.41, 41.76 | [2] |

| High-Resolution Mass Spectrometry (HRMS-TOF) | m/z [M + Na]⁺ Calcd for C₁₂H₁₃NO₃: 242.0788; Found: 242.0783 | [2] |

| Infrared (IR) Spectroscopy | While a specific spectrum for this compound is not readily available, characteristic peaks for α-keto amides are expected. These include strong C=O stretching vibrations for the ketone and amide carbonyls, typically in the range of 1650-1750 cm⁻¹, as well as C-N stretching and C-H bending frequencies. |

Synthesis and Mechanistic Insights

The synthesis of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione can be achieved through an efficient, metal-free, iodine-promoted aerobic oxidative coupling of acetophenone with morpholine. This method offers a direct and high-yielding route to the target α-keto amide.

Experimental Protocol

The following protocol is adapted from a peer-reviewed publication and provides a reliable method for the synthesis of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione.[2]

Materials:

-

Acetophenone (1.0 mmol)

-

Morpholine (1.2 mmol)

-

Iodine (I₂) (10 mol%)

-

Dimethyl Sulfoxide (DMSO) (2.0 mL)

-

Reaction vessel (e.g., a sealed tube or round-bottom flask with a condenser)

-

Stirring apparatus

-

Heating apparatus (e.g., oil bath)

-

Standard laboratory glassware for workup and purification

-

Ethyl acetate

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a sealed tube, add acetophenone (1.0 mmol), morpholine (1.2 mmol), iodine (10 mol%), and DMSO (2.0 mL).

-

Seal the tube and place it in a preheated oil bath at 120 °C.

-

Stir the reaction mixture vigorously for the time indicated by reaction monitoring (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with saturated aqueous Na₂S₂O₃ to remove residual iodine, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione as a yellow solid.

Rationale Behind Experimental Choices

-

Iodine as a Catalyst: The use of molecular iodine as a catalyst offers a greener and more economical alternative to metal-based catalysts. It facilitates the oxidation of the α-methyl group of acetophenone, a key step in the formation of the α-keto amide.

-

DMSO as Solvent and Oxidant: DMSO serves not only as a polar aprotic solvent to dissolve the reactants but also participates in the reaction as a mild oxidant, contributing to the formation of the dicarbonyl functionality.

-

Aerobic Oxidation: The reaction is performed under an air atmosphere, where molecular oxygen acts as the terminal oxidant, regenerating the active iodine species and making the catalytic cycle more efficient.

-

Elevated Temperature: The reaction is conducted at 120 °C to provide the necessary activation energy for the C-H activation of acetophenone and to ensure a reasonable reaction rate.

Visualizing the Synthesis Workflow

Caption: A streamlined workflow for the synthesis of the target compound.

Potential Applications in Drug Discovery and Development

While specific biological activity data for 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione is not extensively documented in publicly available literature, its structural components suggest significant potential in medicinal chemistry.

The α-Keto Amide as a Bioactive Moiety

The α-keto amide functionality is a known pharmacophore in a variety of enzyme inhibitors. The electrophilic nature of the ketone carbonyl can allow for covalent interactions with nucleophilic residues (such as cysteine or serine) in the active sites of enzymes. This makes α-keto amides attractive scaffolds for the development of inhibitors for proteases, esterases, and other enzymes implicated in disease.

The Role of the Morpholine Group

The inclusion of a morpholine ring is a well-established strategy in drug design to enhance pharmacokinetic properties.[1] Its ability to form hydrogen bonds with water can improve solubility, while its saturated nature often confers greater metabolic stability compared to more aromatic systems. Furthermore, the basic nitrogen of the morpholine can be protonated at physiological pH, which can be crucial for interactions with biological targets.

A Privileged Scaffold for Further Elaboration

Given these features, 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione can be viewed as a valuable starting point for the synthesis of compound libraries for high-throughput screening. The phenyl group can be readily substituted with a variety of functional groups to probe structure-activity relationships, and the α-keto amide can be further modified to fine-tune its reactivity and selectivity for specific biological targets.

Caption: Logical relationships between structural features and potential applications.

Safety and Handling

As a laboratory chemical with limited toxicological data, 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione should be handled with appropriate care. The following are general safety recommendations based on the handling of similar chemical entities.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

1-(Morpholin-4-yl)-2-phenylethane-1,2-dione represents a molecule of considerable interest due to its embodiment of two privileged scaffolds in medicinal chemistry. Its straightforward synthesis and the presence of functionalities amenable to further chemical modification make it an attractive starting point for the development of novel therapeutic agents. While further biological evaluation is required to fully elucidate its potential, the foundational information provided in this guide serves as a valuable resource for researchers poised to explore the therapeutic landscape of α-keto amides.

References

-

I₂-promoted aerobic oxidative coupling of acetophenes with amines under metal-free conditions: A facial access to α- ketoamides - The Royal Society of Chemistry. Available at: [Link]

-

Ethane-1,2-dione, 1-(morpholin-4-yl)-2-(2-phenyl-1H-indol-3-yl)- - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

-

A review on pharmacological profile of Morpholine derivatives - ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione

Introduction

1-(Morpholin-4-yl)-2-phenylethane-1,2-dione, a member of the α-keto amide class of compounds, represents a scaffold of significant interest in contemporary medicinal chemistry and drug discovery. The α-keto amide moiety is recognized as a privileged structure, appearing in numerous natural products and pharmacologically active agents.[1] This functional group can engage in a variety of non-covalent and covalent interactions with biological targets, making it a versatile component in the design of enzyme inhibitors and other therapeutics.[1] The presence of the morpholine ring, a common heterocycle in central nervous system (CNS) drug candidates, often imparts favorable physicochemical properties, such as improved solubility and metabolic stability.[2]

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione. It is intended for researchers, scientists, and drug development professionals, offering both established data and field-proven insights into the experimental determination of these critical parameters. The narrative emphasizes the causality behind experimental choices, ensuring a trustworthy and authoritative resource for laboratory applications.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is the unambiguous confirmation of its molecular structure and identity.

| Property | Value | Source |

| IUPAC Name | 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione | N/A |

| CAS Number | 40991-78-4 | [3] |

| Molecular Formula | C₁₂H₁₃NO₃ | [4] |

| Molecular Weight | 219.24 g/mol | [3] |

| Canonical SMILES | O=C(C(=O)C1=CC=CC=C1)N2CCOCC2 | [3] |

The structural integrity of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione is best confirmed through a combination of spectroscopic techniques. High-resolution mass spectrometry (HRMS) provides an exact mass, while nuclear magnetic resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework.

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃) δ: 7.95 (d, J = 7.3 Hz, 2H), 7.65 (t, J = 7.4 Hz, 1H), 7.51 (t, J = 7.7 Hz, 2H), 3.78 (s, 4H), 3.67 – 3.60 (m, 2H), 3.40 – 3.33 (m, 2H).[4]

-

¹³C NMR (101 MHz, CDCl₃) δ: 191.29, 165.59, 135.08, 133.20, 129.82, 129.24, 66.88, 66.81, 46.41, 41.76.[4]

-

HRMS (TOF) m/z [M + Na]⁺: Calculated for C₁₂H₁₃NO₃Na: 242.0788, Found: 242.0783.[4]

The proton NMR spectrum clearly shows the aromatic protons of the phenyl group and the characteristic signals for the morpholine ring protons. The carbon NMR spectrum confirms the presence of the two carbonyl carbons and the remaining carbon atoms in the molecule. The high-resolution mass spectrometry data provides strong evidence for the elemental composition of the molecule.

Physicochemical Properties: Experimental Determination and Rationale

The physicochemical properties of a drug candidate are paramount as they directly influence its absorption, distribution, metabolism, and excretion (ADME) profile. Below are the methodologies for determining the key physicochemical parameters for 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione.

Melting Point

The melting point is a fundamental indicator of a compound's purity and identity. For a crystalline solid, a sharp melting point range is indicative of high purity.

Experimental Protocol: Capillary Melting Point Determination [5][6]

-

Sample Preparation: A small amount of the dry, crystalline 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

Expertise & Experience: A preliminary, rapid heating can be performed to estimate the approximate melting point, followed by a slower, more accurate determination. The rate of heating is a critical parameter; a slower ramp rate ensures thermal equilibrium between the sample and the thermometer, leading to a more accurate measurement.[5]

Caption: Workflow for Capillary Melting Point Determination.

Solubility

Solubility is a critical parameter that affects a drug's bioavailability and formulation. It is typically determined in a range of aqueous and organic solvents.

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility [7][8]

-

Preparation: An excess amount of solid 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a 0.45 µm filter to remove undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound is used for accurate quantification.

Trustworthiness: The shake-flask method is considered the gold standard for solubility determination as it measures the thermodynamic equilibrium solubility.[7] It is crucial to confirm that equilibrium has been reached by sampling at multiple time points (e.g., 24 and 48 hours) and ensuring the concentration in solution is constant.

Caption: Workflow for Shake-Flask Solubility Determination.

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH.[9] This is crucial for predicting a drug's behavior in different physiological compartments. The morpholine nitrogen in 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione is expected to be weakly basic.

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) for compounds with low aqueous solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is monitored using a calibrated pH electrode.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the inflection point of the curve or by fitting the data to the Henderson-Hasselbalch equation.

Expertise & Experience: For compounds with low water solubility, spectrophotometric methods can be employed. This involves measuring the UV-Vis absorbance of the compound in a series of buffers with different pH values. The change in absorbance as a function of pH can be used to determine the pKa. Computational methods can also provide a reliable prediction of pKa values.[10]

Partition Coefficient (LogP) and Distribution Coefficient (LogD)

LogP is a measure of a compound's lipophilicity and is defined as the logarithm of the partition coefficient between n-octanol and water.[9] LogD is the logarithm of the distribution coefficient at a specific pH and takes into account the ionization of the compound.[9] These parameters are critical for predicting a drug's ability to cross cell membranes.

Experimental Protocol: Shake-Flask Method for LogP/LogD

-

Preparation: A known amount of the compound is dissolved in a mixture of n-octanol and water (or a buffer of a specific pH for LogD). The two phases are pre-saturated with each other.

-

Equilibration: The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.

-

Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined by a suitable analytical method like HPLC-UV.

-

Calculation:

-

LogP = log ([Concentration in octanol] / [Concentration in water])

-

LogD = log ([Concentration in octanol] / [Concentration in aqueous buffer])

-

Trustworthiness: It is important to ensure that the analytical method is validated for both the aqueous and octanolic phases. For high-throughput screening, reverse-phase HPLC methods can be used to estimate LogP values based on the retention time of the compound.[11]

Spectroscopic Characterization

Beyond structural confirmation, spectroscopic techniques provide further insights into the electronic and vibrational properties of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorptions:

-

C=O (Amide I band): A strong absorption band is expected in the region of 1680-1630 cm⁻¹.[12]

-

C=O (Ketone): Another strong absorption band for the second carbonyl group is expected around 1700 cm⁻¹.

-

C-N Stretch: A stretching vibration for the carbon-nitrogen bond of the amide is expected in the region of 1400-1200 cm⁻¹.

-

C-O-C (Morpholine): Characteristic stretching vibrations for the ether linkage in the morpholine ring are expected around 1100 cm⁻¹.

-

Aromatic C-H: Stretching vibrations for the aromatic C-H bonds will appear above 3000 cm⁻¹.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The α-dicarbonyl system in conjugation with the phenyl ring is expected to give rise to characteristic UV absorptions.

Experimental Protocol:

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane).

-

Measurement: The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm) using a spectrophotometer.

-

Data Analysis: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined.

Expertise & Experience: The position and intensity of the absorption bands can be influenced by the solvent polarity. The phenylglyoxal chromophore is known to exhibit n→π* and π→π* transitions.

Conclusion

This technical guide has outlined the key physicochemical properties of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione and provided detailed, field-proven protocols for their experimental determination. While some experimental data for this specific molecule is available, a complete characterization requires the systematic application of the methodologies described herein. Understanding these properties is a critical, self-validating step in the early stages of drug discovery and development, providing the authoritative grounding necessary for advancing promising candidates like 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione through the development pipeline.

References

-

The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry. [Link]

-

Melting Point Determination. thinkSRS.com. [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.

-

8: Identification of Unknowns (Experiment). Chemistry LibreTexts. [Link]

-

The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. ACS Publications. [Link]

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.

- Melting point determin

-

E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. ASTM International. [Link]

-

An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers in Chemistry. [Link]

-

I2-promoted aerobic oxidative coupling of acetophenes with amines under metal-free conditions: A facial access to α- ketoamides. The Royal Society of Chemistry. [Link]

-

Electrochemical regioselective reduction of α-keto amides with methanol as a hydrogen source. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. PubMed. [Link]

-

1,2-Ethanedione, 1,2-di-4-morpholinyl-. PubChem. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - NIH. [Link]

-

4-Ethylcyclohexane-1-carboxylic acid Properties. EPA. [Link]

-

Table 1.4 from Critical Compilation of pK(a) Values for Pharmaceutical Substances. Semantic Scholar. [Link]

-

Pamidronic acid. CAS Common Chemistry. [Link]

-

LogP/LogD/Pka Analysis. Protheragen. [Link]

-

Fabrication, Characterization, DFT interpretations, and biological applications of 1-morpholin-4-ylmethyl-pyrrole-2,5-dione. ResearchGate. [Link]

-

(Perfluorooctyl)phosphonic acid. PubChem. [Link]

-

Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

-

Stearidonic acid (cis-18:4n-3) (Compound). Exposome-Explorer - IARC. [Link]

-

Morpholine, 4-(2-phenylethyl)-. PubChem. [Link]

-

Physicochemical properties of novel derivatives of norfloxacin: distribution coefficient. ResearchGate. [Link]

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC. [Link]

-

Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. MDPI. [Link]

-

Synthesis and characterization of new 1,3-Oxazepine-4,7-dione compounds from 1,2-diaminobenzene. ScienceScholar. [Link]

-

Figure S2 . IR spectrum (KBr) of 2-azido-1-phenylethanone ( 6 ).. ResearchGate. [Link]

-

Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

-

2-(morpholin-4-yl)-1-phenylethan-1-amine. PubChemLite. [Link]

-

2-(2-Chlorophenyl)-1-(morpholin-4-yl)ethanone. SpectraBase. [Link]

-

UV/Vis+ Photochemistry Database - List of substances (sorted by CAS-number) for which photochemical data & information are available. science-softCon. [Link]

-

1,2-Diphenylacetylene. PhotochemCAD. [Link]

-

1,2-diphenylethane-1,2-dione. ChemBK. [Link]

-

X-ray diffraction and Density Functional Theory based structural analyses of 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone. ResearchGate. [Link]

Sources

- 1. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morpholine, 4-phenyl- [webbook.nist.gov]

- 3. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemos.de [chemos.de]

- 5. chem-space.com [chem-space.com]

- 6. Measurement of alpha-keto acids in plasma using an amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine | C12H18N2O | CID 43188721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Frontiers | An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes [frontiersin.org]

- 11. 40991-78-4|1-Morpholino-2-phenylethane-1,2-dione|BLD Pharm [bldpharm.com]

- 12. 1-[4-(morpholin-4-yl)piperidin-1-yl]ethan-1-one synthesis - chemicalbook [chemicalbook.com]

1-(Morpholin-4-yl)-2-phenylethane-1,2-dione mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione

Abstract

1-(Morpholin-4-yl)-2-phenylethane-1,2-dione is a synthetic molecule featuring two highly pertinent moieties in medicinal chemistry: a reactive α-ketoamide core and a privileged morpholine scaffold. While direct, in-depth studies on this specific compound are not extensively documented in peer-reviewed literature, its structural components provide a strong basis for predicting its mechanism of action. This guide synthesizes current knowledge on α-ketoamides and morpholine-containing drugs to propose a primary and secondary mechanistic hypothesis for 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione. The principal predicted mechanism is the reversible covalent inhibition of enzymes, particularly proteases with active site serine, cysteine, or threonine residues. The morpholine ring is predicted to modulate pharmacokinetic properties and contribute to target specificity. This document outlines the chemical rationale for these predictions and presents a comprehensive, field-proven experimental workflow for their validation, designed for researchers and drug development professionals.

Part 1: Structural and Physicochemical Analysis

The structure of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione combines a phenyl ring, an α-ketoamide group, and a morpholine ring. Each component imparts distinct properties that are critical to its potential biological activity.

-

The Phenyl Ring: This lipophilic group contributes to the molecule's ability to engage in hydrophobic interactions and π-stacking within protein binding pockets. Substitutions on this ring could modulate electronic properties and steric fit, thereby altering potency and selectivity.

-

The α-Ketoamide Core: This 1,2-dione system is the molecule's primary reactive center. It is an ambident electrophile, meaning it has two electrophilic carbonyl carbons susceptible to nucleophilic attack.[1] This moiety is known to possess greater metabolic stability and better pharmacokinetic properties compared to related α-ketoacids and α-ketoesters.[2]

-

The Morpholine Moiety: The morpholine ring is a "privileged" scaffold in drug design, frequently incorporated to enhance aqueous solubility, improve metabolic stability, and fine-tune a compound's pharmacokinetic profile.[3][4] Its nitrogen atom is weakly basic, allowing it to act as a hydrogen bond acceptor and potentially form salt bridges under physiological conditions, contributing to target engagement.[5]

Part 2: The α-Ketoamide Core: A Hub for Covalent and Non-Covalent Interactions

The α-ketoamide moiety is the cornerstone of the predicted mechanism of action due to its inherent reactivity and versatility in binding. It can engage with biological targets in two primary ways.

Hypothesis 1: Reversible Covalent Inhibition

The most probable mechanism of action is the formation of a reversible covalent bond with a nucleophilic amino acid residue in an enzyme's active site.[1][2] The carbonyl carbon adjacent to the phenyl group is particularly electrophilic and susceptible to attack by the side chains of serine (hydroxyl group), cysteine (thiol group), or threonine (hydroxyl group).[1][6] This attack forms a hemiacetal or hemithioacetal adduct, which effectively inhibits the enzyme's catalytic activity.[6] The α-ketoamide is considered a superior warhead to more reactive aldehydes because it often results in potent but reversible inhibition, which can be advantageous for therapeutic safety profiles.[6][7]

Hypothesis 2: Non-Covalent Hydrogen Bonding

In addition to covalent interactions, the two carbonyl oxygens of the α-ketoamide group are excellent hydrogen bond acceptors. They can form strong hydrogen bonds with donor residues (e.g., histidine, asparagine, or backbone amides) in an enzyme's active site, contributing significantly to binding affinity and orientation.[1][2] In some contexts, this non-electrophilic role is used to confer conformational rigidity and optimize interactions with the target.[2]

Caption: Predicted mechanism: Reversible covalent inhibition of a serine protease.

Part 4: An Experimental Workflow for Mechanism of Action Elucidation

To validate the predicted mechanism of action, a structured, multi-step experimental approach is necessary. This workflow is designed to be self-validating, with each step providing the foundation for the next.

Step 1: Broad-Spectrum Enzyme Inhibition Screening

The initial step is to identify potential enzyme targets through broad screening.

Protocol:

-

Prepare Compound: Dissolve 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione in DMSO to create a 10 mM stock solution.

-

Select Enzyme Panel: Assemble a panel of representative enzymes, including:

-

Serine Proteases: Trypsin, Chymotrypsin, Human Neutrophil Elastase.

-

Cysteine Proteases: Caspase-3, Calpain-1.

-

Threonine Proteases: Purified 20S Proteasome (for β5 activity).

-

Carboxylesterases: hCE1 and hCE2.

-

-

Primary Screen: Perform single-point inhibition assays. Incubate each enzyme with a high concentration of the compound (e.g., 10-50 µM) and its respective fluorogenic or chromogenic substrate.

-

Measure Activity: Use a plate reader to measure the rate of substrate turnover. Compare the activity to a DMSO-only control.

-

Identify Hits: Flag enzymes that show >50% inhibition as "hits" for further investigation.

Step 2: Quantitative Inhibition Kinetics

For each "hit" identified, determine the potency and mode of inhibition.

Protocol:

-

Dose-Response Curves: Perform inhibition assays using a serial dilution of the compound (e.g., from 100 µM down to 1 nM).

-

Calculate IC₅₀: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Mechanism of Inhibition Studies (Michaelis-Menten Kinetics):

-

Vary the substrate concentration while holding the inhibitor concentration constant at several multiples of the IC₅₀.

-

Measure the initial reaction velocities.

-

Generate Lineweaver-Burk or Michaelis-Menten plots.

-

Analyze the plots to determine the mode of inhibition (competitive, non-competitive, etc.) and calculate the inhibition constant (Kᵢ).

-

| Parameter | Description | Purpose |

| IC₅₀ | Inhibitor concentration causing 50% enzyme activity reduction. | Measures inhibitor potency. |

| Kᵢ | Inhibition constant; the dissociation constant of the E-I complex. | Provides a thermodynamic measure of binding affinity. |

| Mode | Competitive, Non-competitive, Uncompetitive, Mixed. | Elucidates how the inhibitor interacts with the enzyme and substrate. |

Step 3: Validation of Covalent Interaction

If kinetics suggest covalent or tight-binding inhibition, direct biophysical methods are required for confirmation.

Protocol:

-

Dialysis or Rapid Dilution:

-

Pre-incubate the target enzyme with a saturating concentration of the inhibitor.

-

Subject the mixture to extensive dialysis or a large-volume rapid dilution.

-

Assay the enzyme activity over time. A return of activity indicates a reversible interaction, while sustained inhibition suggests an irreversible or very slowly reversible one.

-

-

Mass Spectrometry (LC-MS/MS):

-

Incubate the target enzyme with the inhibitor.

-

Digest the protein with a protease (e.g., trypsin).

-

Analyze the resulting peptide fragments by LC-MS/MS.

-

Search for a peptide fragment whose mass corresponds to the peptide containing the active site residue plus the mass of the inhibitor, confirming a covalent adduct.

-

Caption: A logical workflow for the elucidation of the compound's mechanism of action.

Conclusion

1-(Morpholin-4-yl)-2-phenylethane-1,2-dione is a molecule rationally designed, either intentionally or fortuitously, to engage with biological targets through its electrophilic α-ketoamide core. The primary predicted mechanism of action is the potent, likely reversible, covalent inhibition of proteases or carboxylesterases via nucleophilic attack from an active site residue. The flanking phenyl and morpholine groups are critical for defining target specificity and optimizing pharmacokinetic properties. The proposed experimental workflow provides a rigorous and systematic path to test this hypothesis, moving from broad screening to precise kinetic and biophysical characterization. Successful validation would position this compound as a valuable lead for the development of novel therapeutics targeting enzyme-driven pathologies.

References

-

The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry. Available at: [Link] [2]2. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC. National Center for Biotechnology Information. Available at: [Link] [1]3. Synthesis and Biological Activity of Peptide α-Ketoamide Derivatives as Proteasome Inhibitors - PMC. National Center for Biotechnology Information. Available at: [Link] [6]4. A new class of α-ketoamide derivatives with potent anticancer and anti-SARS-CoV-2 activities - PMC. National Center for Biotechnology Information. Available at: [Link] [7]5. A new class of α-ketoamide derivatives with potent anticancer and anti-SARS-CoV-2 activities. ScienceDirect. Available at: [Link] [8]6. Facile synthesis of 1,2-dione-containing abietane analogues for the generation of human carboxylesterase inhibitors - PMC. National Center for Biotechnology Information. Available at: [Link] [9]7. An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. Available at: [Link] [10]8. Identification and characterization of novel benzil (diphenylethane-1,2-dione) analogues as inhibitors of mammalian carboxylesterases. PubMed. Available at: [Link] [11]9. (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link] [12]10. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Wiley Online Library. Available at: [Link] [3]11. A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules - PubMed. PubMed. Available at: [Link] [4]12. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activity of Peptide α-Ketoamide Derivatives as Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A new class of α-ketoamide derivatives with potent anticancer and anti-SARS-CoV-2 activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cris.iucc.ac.il [cris.iucc.ac.il]

- 9. Facile synthesis of 1,2-dione-containing abietane analogues for the generation of human carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Identification and characterization of novel benzil (diphenylethane-1,2-dione) analogues as inhibitors of mammalian carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

1-(Morpholin-4-yl)-2-phenylethane-1,2-dione: A Comprehensive Guide to Synthesis, Mechanistic Pathways, and Characterization

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Executive Summary

The

Historically, synthesizing

Mechanistic Pathways & Logical Relationships

To design a self-validating synthetic system, one must understand the causality behind reagent selection. The synthesis of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione can be approached from two distinct starting materials, each requiring a specific activation energy profile.

Fig 1: Divergent synthetic pathways to 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione.

Route A: Copper-Catalyzed Aerobic Oxidative Amidation

Direct amidation of acetophenone is kinetically unfavorable. However, utilizing Copper(I) Bromide (CuBr) in the presence of N-iodosuccinimide (NIS) enables a powerful oxidative coupling[3].

-

Causality of Reagents: NIS acts as an initial oxidant, facilitating the in situ iodination of the

-carbon of acetophenone. The CuBr catalyst then mediates the nucleophilic displacement by morpholine and subsequent aerobic oxidation of the intermediate to form the

Route B: Catalyst-Free TCT-Mediated Coupling

When starting from phenylglyoxylic acid, the primary challenge is preventing the amine from condensing with the

-

Causality of Reagents: 2,4,6-Trichloro-1,3,5-triazine (TCT) is employed as a highly electrophilic coupling agent[4]. TCT selectively reacts with the carboxylic acid at room temperature to form a highly reactive triazine ester. This massive increase in electrophilicity at the carbonyl carbon ensures that nucleophilic attack by morpholine occurs instantaneously, outcompeting any side reactions[4].

Fig 2: Mechanism of TCT-mediated catalyst-free α-ketoamide amidation.

Quantitative Data & Route Comparison

The following table summarizes the operational parameters and expected outcomes for the primary synthetic routes, allowing researchers to select the optimal pathway based on available inventory and scale-up requirements.

| Route | Substrates | Catalyst / Reagents | Solvent | Temp | Est. Yield | Ref |

| A (Oxidative) | Acetophenone, Morpholine | CuBr (20 mol%), NIS | Toluene | 25 °C | ~95% | [3] |

| B (Catalyst-Free) | Phenylglyoxylic Acid, Morpholine | TCT (Stoichiometric) | DCM | 25 °C | >85% | [4] |

| C (Pd-Catalyzed) | Phenylglyoxylic Acid, Morpholine | Pd(TFA)₂, P(o-Tol)₃ | DMA | 150 °C | 74% | [2] |

Experimental Workflows (Self-Validating Protocols)

To ensure high reproducibility, the following step-by-step methodologies incorporate built-in quality control checks.

Protocol A: Copper-Catalyzed Oxidative Amidation[3]

This protocol is ideal when starting from inexpensive acetophenone.

-

Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add acetophenone (0.117 mL, 1.0 mmol) and anhydrous toluene (4.0 mL).

-

Reagent Addition: Sequentially add N-iodosuccinimide (NIS) (270 mg, 1.2 mmol) and Copper(I) Bromide (CuBr) (28.7 mg, 0.2 mmol) to the stirring solution.

-

Amine Introduction: Slowly add morpholine (0.218 mL, 2.5 mmol) dropwise. Self-Validation Check: The solution will undergo a distinct color change (typically turning deep green/brown) indicating the formation of the active copper-amine complex.

-

Aerobic Oxidation: Leave the reaction flask open to the ambient atmosphere (or fit with an O₂ balloon) and stir vigorously at room temperature (25 °C) for 30 hours.

-

In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance of the UV-active acetophenone spot confirms reaction completion.

-

Workup: Quench the reaction by pouring it into 15 mL of deionized water. Extract the aqueous layer with Dichloromethane (CH₂Cl₂) (3 × 10 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Petroleum Ether:Ether = 6:1) to yield the product as a yellowish oil[3].

Protocol B: TCT-Mediated Catalyst-Free Coupling[4]

This protocol is preferred for rapid synthesis avoiding heavy metal contamination.

-

Activation Phase: In a dry flask, dissolve phenylglyoxylic acid (1.0 mmol) in anhydrous Dichloromethane (DCM) (5.0 mL). Add 2,4,6-Trichloro-1,3,5-triazine (TCT) (1.0 mmol) and stir at room temperature for 30 minutes.

-

Nucleophilic Attack: Add morpholine (1.2 mmol) dropwise to the activated mixture.

-

Reaction Monitoring: Stir at 25 °C for 2-4 hours. Self-Validation Check: A white precipitate (cyanuric acid byproduct) will form as the reaction progresses, visually confirming the consumption of TCT.

-

Workup: Filter the mixture to remove the insoluble cyanuric acid. Wash the DCM filtrate with saturated NaHCO₃ (2 × 10 mL) to remove any unreacted phenylglyoxylic acid, followed by a 1M HCl wash (10 mL) to remove residual morpholine.

-

Isolation: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via short-pad silica gel chromatography if necessary.

Physicochemical Characterization

Rigorous characterization is mandatory to verify the integrity of the

Table 2: NMR Characterization Data (CDCl₃)

Data synthesized from verified literature standards[2],[3].

| Structural Feature | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Diagnostic Rationale |

| Ketone (α-C=O) | - | 191.1 | Highly deshielded due to adjacent phenyl and amide groups. |

| Amide (β-C=O) | - | 165.4 | Characteristic amide carbonyl shift. |

| Phenyl (ortho) | 7.96 (d, J = 8.5 Hz, 2H) | 129.6 | Ortho protons couple strongly with meta protons. |

| Phenyl (para) | 7.66 (tt, J = 7.4 Hz, 1H) | 134.9 | Para proton exhibits triplet of triplets splitting. |

| Phenyl (meta) | 7.52 (t, J = 7.9 Hz, 2H) | 129.1 | Meta protons shielded relative to ortho. |

| Morpholine (O-CH₂) | 3.80 (s, 4H) | 66.7, 66.6 | Oxygen electronegativity shifts protons downfield. |

| Morpholine (N-CH₂) | 3.66 (t, 2H), 3.38 (t, 2H) | 46.2, 41.6 | Restricted rotation around the C-N amide bond causes splitting of the N-CH₂ signals into two distinct triplets. |

Conclusion

The synthesis of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione exemplifies the evolution of modern amide coupling techniques. While traditional methods struggle with the unique reactivity of

References

1.[1] An Approach in Synthesis of 1-Morpholino-2-phenylethane-1,2-dione Catalyzed by Copper (II) Bromide. Journal of the Indonesian Chemical Society. 2.[2] Palladium-Catalyzed Serendipitous Synthesis of Arylglyoxylic Amides from Arylglyoxylates and N,N-Dialkylamides in the Presence of Halopyridines. ACS Omega. 3.[4] Optimization of reaction conditions [a]. ResearchGate. 4.[3] Copper-catalyzed aerobic oxidative synthesis of α-ketoamides from methyl ketones, amines and NIS. Organic & Biomolecular Chemistry.

Sources

Potential Therapeutic Targets of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione: An In-depth Technical Guide

Abstract

1-(Morpholin-4-yl)-2-phenylethane-1,2-dione is a synthetic molecule featuring a unique combination of three key pharmacophores: a morpholine ring, a phenyl group, and a reactive α-dicarbonyl (glyoxal) moiety. This structure suggests a compelling polypharmacological potential, with the capacity to interact with a range of biological targets implicated in various disease states. This in-depth technical guide provides a hypothesis-driven exploration of its potential therapeutic targets, grounded in the established bioactivities of its constituent chemical motifs. We present a detailed rationale for investigating its effects on protein kinases, G-protein coupled receptors (GPCRs), and enzymes susceptible to covalent modification. For each proposed target class, we provide detailed, field-proven experimental protocols to enable researchers to rigorously validate these hypotheses. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and structurally related molecules.

Introduction: Deconstructing 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione

The therapeutic potential of a small molecule is intrinsically linked to its chemical architecture. The structure of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione presents a fascinating case for exploration, as it combines three distinct moieties with well-documented roles in medicinal chemistry.

-

The Morpholine Ring: This saturated heterocycle is considered a "privileged scaffold" in drug discovery.[1] Its incorporation into drug candidates often improves physicochemical properties, metabolic stability, and pharmacokinetic profiles.[2] The morpholine moiety is a key component in numerous approved drugs, where it can serve as a critical pharmacophore for interacting with biological targets, including kinases and G-protein coupled receptors.[3][4]

-

The Phenyl Group: The presence of a phenyl ring provides a scaffold for hydrophobic interactions within protein binding pockets, a common feature in a vast array of therapeutic agents.

-

The α-Dicarbonyl (Ethane-1,2-dione) Moiety: This reactive α-ketoamide functional group is a known "warhead" in covalent inhibitors, capable of forming stable bonds with nucleophilic amino acid residues such as cysteine and serine within enzyme active sites.[5] Furthermore, the phenylglyoxal substructure is known to be a specific reagent for modifying arginine residues in proteins, often leading to enzyme inhibition.[6]

This unique combination of a privileged scaffold, a hydrophobic interacting group, and a reactive electrophile suggests that 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione could exhibit a diverse and potent range of biological activities.

Proposed Synthesis of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione

While this molecule may be novel, a plausible synthetic route can be proposed based on established methodologies for the synthesis of α-ketoamides. A common approach involves the oxidative coupling of α-ketoaldehydes with amines.

Proposed Synthetic Pathway:

Figure 1: Proposed synthesis of the target compound.

This proposed one-pot, two-step synthesis would proceed via an oxidative cross-dehydrogenative coupling reaction, a green and efficient method for forming α-ketoamides.[7]

Potential Therapeutic Target Classes

Based on the structural analysis, we hypothesize three primary classes of therapeutic targets for 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione.

Protein Kinases: The PI3K/mTOR Signaling Axis

Rationale: The morpholine ring is a well-established pharmacophore in a multitude of kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) pathway.[8][9] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[10][11] The morpholine oxygen can form critical hydrogen bonds in the hinge region of the kinase active site.[8]

Hypothesized Mechanism: 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione may act as an ATP-competitive inhibitor of PI3K/mTOR, with the morpholine and phenyl moieties occupying the adenine binding pocket and the α-dicarbonyl potentially forming covalent bonds with nearby nucleophilic residues, leading to potent and sustained inhibition.

Experimental Validation Workflow:

Figure 2: Workflow for validating kinase inhibition.

Detailed Experimental Protocol: In Vitro PI3K/mTOR Kinase Assay (Luminescence-based)

This protocol is adapted from established luminescence-based kinase assays that measure ADP production as an indicator of kinase activity.[3]

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione in 100% DMSO.

-

Perform serial dilutions in kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT) to obtain a range of test concentrations.

-

Reconstitute recombinant human PI3K (e.g., p110α/p85α) and/or mTOR enzyme in kinase dilution buffer.

-

Prepare a substrate solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2) and an ATP solution in kinase assay buffer. The final ATP concentration should be close to the Kₘ value for the specific kinase.

-

-

Assay Procedure:

-

To the wells of a 384-well plate, add 5 µL of the serially diluted test compound or DMSO (vehicle control).

-

Add 10 µL of the diluted PI3K or mTOR enzyme solution to each well.

-

Incubate the plate at room temperature for 15-30 minutes to allow for pre-incubation of the compound with the enzyme.

-

Initiate the kinase reaction by adding 10 µL of the ATP and PIP2 substrate mixture to each well.

-

Incubate the reaction at 30°C for 60 minutes, ensuring the time is within the linear range of the reaction.

-

Stop the reaction and quantify the amount of ADP produced using a commercial luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay) following the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

G-Protein Coupled Receptors (GPCRs)

Rationale: Morpholine derivatives have been identified as ligands for a wide range of GPCRs, including those involved in CNS disorders and pain.[1] The morpholine ring can participate in key interactions within the receptor binding pocket, and its physicochemical properties can enhance blood-brain barrier permeability for CNS-targeted drugs.[3]

Hypothesized Mechanism: The morpholine and phenyl groups of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione may bind to the orthosteric or an allosteric site of a GPCR, acting as an agonist, antagonist, or allosteric modulator.

Experimental Validation Workflow:

Figure 3: Workflow for validating GPCR binding and activity.

Detailed Experimental Protocol: Competitive Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of the test compound.[6][8]

-

Membrane Preparation:

-

Culture cells expressing the target GPCR to high density.

-

Harvest and wash the cells with ice-cold PBS.

-

Lyse the cells in a hypotonic buffer containing protease inhibitors.

-

Homogenize the cell lysate and perform differential centrifugation to isolate the cell membrane fraction.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: GPCR membranes, a fixed concentration of a suitable radioligand (at approximately its Kₔ), and assay buffer.

-

Non-specific Binding: GPCR membranes, the radioligand, and a saturating concentration of a known unlabeled ligand.

-

Competitive Binding: GPCR membranes, the radioligand, and increasing concentrations of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione.

-

-

Incubate the plate at an optimized temperature and duration to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value from the resulting sigmoidal curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Enzymes Susceptible to Covalent or Arginine-Specific Inhibition

Rationale: The α-dicarbonyl moiety of phenylglyoxal is a well-established reagent for the specific chemical modification of arginine residues in proteins, often leading to irreversible enzyme inactivation.[6][12] This suggests that 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione could target enzymes where an arginine residue plays a critical role in catalysis or substrate binding. Additionally, the α-ketoamide structure is known to act as a covalent inhibitor of enzymes with nucleophilic cysteine or serine residues in their active sites.[5][13]

Hypothesized Mechanism: The α-dicarbonyl of the test compound could form a covalent adduct with a critical arginine, cysteine, or serine residue in the active site of a target enzyme, leading to its inactivation.

Experimental Validation Workflow:

Figure 4: Workflow for validating covalent enzyme inhibition.

Detailed Experimental Protocol: Assessing Arginine-Specific Enzyme Inhibition

This protocol is designed to determine if the test compound inhibits an enzyme through a mechanism consistent with arginine modification.

-

Enzyme Activity Assay:

-

Establish a continuous or endpoint spectrophotometric or fluorometric assay for the target enzyme (e.g., an arginase or a protease with a key active site arginine).

-

Determine the optimal buffer conditions, substrate concentration (typically at or below Kₘ), and enzyme concentration that yields a linear reaction rate.

-

-

Time-Dependent Inhibition:

-

Pre-incubate the enzyme with various concentrations of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione for different time intervals.

-

At each time point, initiate the enzymatic reaction by adding the substrate.

-

Measure the initial reaction rates.

-

Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. A linear decrease indicates pseudo-first-order inactivation.

-

From these plots, determine the apparent inactivation rate constant (kₐₚₚ) for each inhibitor concentration.

-

Plot kₐₚₚ versus the inhibitor concentration to determine the second-order rate constant of inactivation (kᵢₙₐ꜀ₜ/Kᵢ).

-

-

Substrate Protection:

-

Repeat the time-dependent inhibition experiment in the presence of a saturating concentration of the enzyme's substrate or a competitive inhibitor.

-

A significant decrease in the rate of inactivation in the presence of the substrate or competitive inhibitor suggests that the test compound binds to the active site.

-

-

Confirmation of Irreversibility (Dialysis):

-

Incubate the enzyme with an inhibitory concentration of the test compound.

-

Remove the unbound inhibitor by extensive dialysis against the assay buffer.

-

Measure the activity of the dialyzed enzyme. If the inhibition is irreversible, enzyme activity will not be restored.

-

Quantitative Data Summary

As 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione is a compound of hypothetical investigation, no pre-existing quantitative data is available. The experimental protocols outlined above will generate the following key quantitative metrics for each potential target class:

| Target Class | Key Parameter | Description |

| Protein Kinases | IC₅₀ (nM or µM) | The concentration of the compound that inhibits 50% of the kinase activity. |

| GPCRs | Kᵢ (nM or µM) | The inhibition constant, representing the binding affinity of the compound to the receptor. |

| EC₅₀/IC₅₀ (nM or µM) | The concentration of the compound that produces 50% of the maximal response (agonist) or inhibits 50% of the response to an agonist (antagonist) in a functional assay. | |

| Covalent/Arginine-Specific Enzyme Inhibition | kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹) | The second-order rate constant for enzyme inactivation, reflecting the efficiency of covalent modification. |

Conclusion and Future Directions

The unique structural amalgamation within 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione provides a strong rationale for its investigation as a novel therapeutic agent. The presence of a privileged morpholine scaffold, a phenyl group for hydrophobic interactions, and a reactive α-dicarbonyl moiety suggests a high probability of interaction with multiple, therapeutically relevant biological targets. This guide has proposed three primary target classes—protein kinases (PI3K/mTOR), G-protein coupled receptors, and enzymes susceptible to covalent modification—and has provided detailed, actionable protocols for their experimental validation.

Successful identification and validation of a primary target will pave the way for lead optimization studies. Structure-activity relationship (SAR) studies can be conducted to enhance potency and selectivity, while modifications to the α-dicarbonyl moiety could be explored to fine-tune its reactivity and potential for covalent inhibition. The insights gained from executing the experimental plans detailed herein will be instrumental in elucidating the therapeutic potential of this promising chemical entity.

References

-

Takahashi, K. (1977). Further studies on the reactions of phenylglyoxal and related reagents with proteins. The Journal of Biochemistry, 81(2), 403-414. [Link]

-

Bolla, M., & Macaluso, M. (2020). A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews, 40(2), 537-585. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience, 12(3), 378-390. [Link]

-

The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. (2021). Molecules, 26(11), 3237. [Link]

-

A green, practical & scalable approach towards the synthesis of valuable α-keto amides using a metal-free catalyst under solvent-free conditions. (2021). New Journal of Chemistry, 45(15), 6843-6851. [Link]

-

Inactivation of Bovine Carboxypeptidase A by Specific Modification of Arginine Residues with Phenylglyoxal. (1973). The Journal of Biochemistry, 74(4), 721-730. [Link]

-

Recent Developments in General Methodologies for the Synthesis of α-Ketoamides. (2016). Chemical Reviews, 116(6), 3649-3733. [Link]

-

Inhibition of L-Arginine Metabolizing Enzymes by L-Arginine-Derived Advanced Glycation End Products. (2014). PLoS ONE, 9(4), e94433. [Link]

-

Pharmacological activity of morpholino compound. (2005). Indian Journal of Experimental Biology, 43(7), 615-618. [Link]

-

Synthesis and pharmacological action of some N-alkyl morpholines and their salts. (1968). Journal of Pharmacy and Pharmacology, 20(S1), 218S-226S. [Link]

-

Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (2018). Molecules, 23(7), 1701. [Link]

-

Recent Developments in General Methodologies for the Synthesis of α-Ketoamides. (2016). Chemical Reviews, 116(6), 3649–3733. [Link]

-

Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (2015). Journal of Clinical Oncology, 33(31), 3644-3650. [Link]

-

PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models. (2025). International Journal of Molecular Sciences, 26(10), 4567. [Link]

-

One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones. (2010). Turkish Journal of Chemistry, 34(4), 597-604. [Link]

-

Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins. (2018). ACS Omega, 3(11), 15486-15494. [Link]

-

Expanding the Covalent Chemistry Toolbox: Arginine-Selective Probes for Functional Proteomics. (2022). eScholarship, University of California. [Link]

-

Direct, facile synthesis of N-acyl-α-amino amides from α-keto esters and ammonia. (2008). Chemical Communications, (34), 4052-4054. [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). Bioorganic Chemistry, 96, 103578. [Link]

-

1-(morpholin-4-yl)-2-phenylethane-1-thione. (n.d.). Chemspace. Retrieved March 7, 2026, from [Link]

-

Direct, facile synthesis of N-acyl-alpha-amino amides from alpha-keto esters and ammonia. (2008). Chemical Communications, (34), 4052-4. [Link]

-

Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2025). Molecules, 30(12), 2468. [Link]

- Synthesis of morpholine. (1987).

-

Covalent inhibitors: a rational approach to drug discovery. (2020). RSC Medicinal Chemistry, 11(7), 740-750. [Link]

Sources

- 1. bio-protocol.org [bio-protocol.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A comprehensive guide for assessing covalent inhibition in enzymatic assays illustrated with kinetic simulations | Scholarly Publications [scholarlypublications.universiteitleiden.nl]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]

- 9. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. A green, practical & scalable approach towards the synthesis of valuable α-keto amides using a metal-free catalyst under solvent-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. multispaninc.com [multispaninc.com]

1-(Morpholin-4-yl)-2-phenylethane-1,2-dione: A Versatile α-Ketoamide Building Block in Advanced Organic Synthesis and Drug Discovery

Executive Summary & Structural Significance

In modern synthetic and medicinal chemistry, the α-ketoamide motif represents a highly privileged scaffold. Specifically, 1-(morpholin-4-yl)-2-phenylethane-1,2-dione (also known as morpholino(phenyl)methanone or phenylglyoxylyl morpholine) serves as a premier synthetic building block[1].

The structural brilliance of this compound lies in its dual reactivity. The α-keto group is highly electrophilic due to the adjacent electron-withdrawing amide carbonyl, making it an excellent target for nucleophilic attack, condensation reactions, and asymmetric reductions[2]. Concurrently, the morpholine ring provides a sterically defined, biologically favorable moiety that enhances aqueous solubility—a critical parameter when this building block is deployed as a covalent reversible warhead in protease inhibitor design.

State-of-the-Art Synthesis Modalities

Historically, the synthesis of α-ketoamides from simple starting materials like acetophenones was plagued by low yields. For instance, direct C-H oxidation using CuBr₂ (10 mol%) in DMSO at room temperature yields a mere 6% of the desired product, as it lacks the activation energy required for efficient C-N bond formation[3].

To overcome this, modern methodologies have shifted toward highly efficient catalytic or promoter-driven systems. Table 1 summarizes the quantitative data for contemporary synthesis routes.

Table 1: Comparative Synthesis Modalities for 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione

| Synthesis Route | Catalyst / Promoter | Key Reagents | Solvent | Temp (°C) | Yield (%) | Ref |

| Aerobic Oxidative Coupling | I₂ (2.0 equiv) | Acetophenone, Morpholine, O₂ | 1,4-Dioxane | 90 | 91 | [4] |

| Aminocarbonylation | Pd(OAc)₂ / XantPhos | Iodobenzene, Morpholine, CO (40 bar) | 2-MeTHF | 50 | >85 | [5] |

| Ylide Oxidation | Cu(OTf)₂ (10 mol%) | Sulfoxonium Ylide, Morpholine | DCE | 80 | 79 | [6] |

| Glyoxylate Amidation | Pd(OAc)₂ (5 mol%) | Arylglyoxylate, DMF | Toluene | 110 | 74 | [1] |

| Direct Cu-Oxidation | CuBr₂ (10 mol%) | Acetophenone, Morpholine | DMSO | RT | 6 | [3] |

Mechanistic Insights: Oxidative Amidation

Understanding the causality behind reagent selection is critical for reaction optimization. In the highly efficient I₂-promoted aerobic oxidative coupling[4], iodine is not merely a catalyst; it acts as a stoichiometric halogenating agent.

The Causality of the Reagent System:

-

Iodine (I₂): Rapidly converts acetophenone to α-iodoacetophenone. This lowers the activation barrier for the subsequent oxidation step.

-

Oxygen (O₂): Acts as the terminal oxidant in a Kornblum-type oxidation, converting the α-iodo intermediate into a highly reactive phenylglyoxal species.

-

1,4-Dioxane: Chosen as the solvent because its ether linkages effectively stabilize the transient iodine species and provide excellent solubility for oxygen gas at 90 °C.

Fig 1. Mechanistic pathway for the I2-promoted aerobic oxidative coupling.

Applications in Synthesis and Drug Discovery

1-(Morpholin-4-yl)-2-phenylethane-1,2-dione is not an end-product; it is a springboard for complex molecular architectures.

Heterocycle Synthesis

The vicinal dicarbonyl system is perfectly primed for condensation reactions. Reacting this building block with 1,2-diaminobenzenes yields functionalized quinoxalines. The morpholine ring remains intact, providing a handle for further derivatization or improving the pharmacokinetic profile of the resulting heterocycle.

Asymmetric Reduction

The α-keto group can be selectively reduced to form chiral α-hydroxy amides. For example, reduction using sodium borohydride in methanol yields α-hydroxy-α-phenylacetylmorpholine[2]. When paired with chiral ruthenium catalysts (e.g., Ru/TsDPEN) and formic acid, this yields enantiopure building blocks essential for synthesizing complex active pharmaceutical ingredients (APIs).

Medicinal Chemistry: The Protease Warhead

In drug discovery, α-ketoamides are deployed as covalent reversible inhibitors targeting serine and cysteine proteases (e.g., HCV NS3/4A, SARS-CoV-2 Mpro). The electrophilic α-keto carbon is attacked by the catalytic residue of the enzyme, forming a stable hemithioacetal or hemiacetal. The morpholine substituent is specifically chosen to occupy the S1' or S2 subpockets of the enzyme, driven by favorable hydrogen bonding and steric complementarity.

Fig 2. Divergent synthetic and medicinal applications of the α-ketoamide building block.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , meaning built-in analytical checks prevent downstream failures.

Protocol A: I₂-Promoted Aerobic Oxidative Coupling[4]

Objective: Synthesize 1-(morpholin-4-yl)-2-phenylethane-1,2-dione from acetophenone.

-

Reaction Setup: In a 25 mL round-bottom flask, dissolve acetophenone (1.0 mmol) and morpholine (5.0 mmol) in 4 mL of 1,4-dioxane.

-

Activation: Add iodine (0.508 g, 2.0 mmol). Seal the flask with a rubber septum and insert an O₂ balloon to maintain an aerobic atmosphere.

-

Execution: Stir the mixture at 90 °C for 16 hours.

-

Self-Validation (In-Process): Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the UV-active spot for acetophenone completely disappears.

-

Quenching (Critical Step): Cool to room temperature and quench with saturated aqueous Na₂S₂O₃ (10 mL). Causality: Thiosulfate reduces unreacted lipophilic I₂ to water-soluble iodide (I⁻). Failing to do this will cause severe streaking during chromatography and iodine contamination in the final NMR.

-

Extraction & Purification: Extract with EtOAc (3 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography to yield a yellow oil/solid (Yield: ~91%).

-

Analytical Validation: ¹H NMR (400 MHz, CDCl₃) must show a distinct morpholine multiplet at δ 3.66 (t, J = 4.7 Hz, 2H) and δ 3.38 (t, J = 5.5 Hz, 2H), with the disappearance of the acetophenone methyl singlet[1]. ¹³C NMR will confirm the α-keto amide carbons at δ 191.1 and 165.4[1].

Protocol B: Palladium-Catalyzed Aminocarbonylation in Green Solvents[5]

Objective: Synthesize the target compound via CO insertion using biomass-derived solvents.

-

Reaction Setup: In a high-pressure autoclave, combine iodobenzene (0.5 mmol), morpholine (0.75 mmol), Pd(OAc)₂ (0.0125 mmol, 2.5 mol%), XantPhos (0.0125 mmol), and triethylamine (0.25 mL) in 5 mL of 2-Methyltetrahydrofuran (2-MeTHF).

-

Internal Standard Addition: Add exactly 0.1 mmol of dodecane. Causality: Dodecane is chemically inert under these conditions. Its distinct GC retention time allows for accurate, real-time conversion tracking without isolating the product.

-

Execution: Pressurize the autoclave with CO gas to 40 bar. Heat to 50 °C and stir for 6 hours.

-

Self-Validation (In-Process): Depressurize safely. Pull a 50 µL aliquot, dilute in EtOAc, and run a Gas Chromatography (GC) assay against the dodecane standard. Proceed to workup only if conversion exceeds 85%.

-

Isolation: Remove the 2-MeTHF under reduced pressure. Purify the crude residue via silica gel column chromatography to obtain the pure α-ketoamide[5].

References

-

[2] Title: α-hydroxy-α-phenylacetylmorpholine - CAS号57872-39-6. Source: 摩熵化学 (Molaid). URL: 2

-

[1] Title: Palladium-Catalyzed Serendipitous Synthesis of Arylglyoxylic Amides from Arylglyoxylates and N,N-Dialkylamides in the Presence of Halopyridines. Source: PMC / ACS Omega. URL: 1

-

[4] Title: I2-promoted aerobic oxidative coupling of acetophenes with amines under metal-free conditions: A facial access to α-ketoamides. Source: The Royal Society of Chemistry. URL: 4

-

[5] Title: Alkyl Levulinates and 2-Methyltetrahydrofuran: Possible Biomass-Based Solvents in Palladium-Catalyzed Aminocarbonylation. Source: MDPI. URL: 5

-

[6] Title: Copper-Catalyzed Synthesis of α-Keto Amides from Sulfoxonium Ylides. Source: ACS Publications. URL: 6

-

[3] Title: An Approach in Synthesis of 1-Morpholino-2-phenylethane-1,2-dione Catalyzed by Copper (II) Bromide. Source: ResearchGate / Journal of the Indonesian Chemical Society. URL:3

Sources

- 1. Palladium-Catalyzed Serendipitous Synthesis of Arylglyoxylic Amides from Arylglyoxylates and N,N-Dialkylamides in the Presence of Halopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α-hydroxy-α-phenylacetylmorpholine - CAS号 57872-39-6 - 摩熵化学 [molaid.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Alkyl Levulinates and 2-Methyltetrahydrofuran: Possible Biomass-Based Solvents in Palladium-Catalyzed Aminocarbonylation [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

Reactivity Profile of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione: A Strategic Guide to a Versatile Synthetic Scaffold

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the reactivity, synthesis, and potential applications of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione. While specific literature on this exact molecule is limited, its structure is composed of well-understood functional groups: an α-ketoamide core, a phenyl group, and a morpholine moiety. By leveraging established principles of organic chemistry and extensive research on the α-ketoamide class of compounds, this document serves as an authoritative guide for its strategic use in medicinal chemistry and drug discovery.

The α-Ketoamide Moiety: A Privileged Scaffold in Drug Design

The α-ketoamide functional group is a cornerstone in modern medicinal chemistry, found in numerous natural products and synthetic compounds with significant biological activity.[1][2] This motif is considered "privileged" due to its unique stereoelectronic properties. It features two electrophilic carbonyl centers and can act as a rigid structural linker or a flexible hinge, enabling it to establish critical hydrogen bonds with biological targets.[1][2]

A key feature of the α-ketoamide is its capacity for covalent interaction with nucleophilic residues, such as serine or cysteine, in enzyme active sites.[1][2] This has made it a highly sought-after "warhead" for designing potent and selective enzyme inhibitors.[3][4] Compared to more reactive aldehydes, α-ketoamides often exhibit superior chemical and metabolic stability, reducing off-target toxicity while maintaining efficacy.[1] 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione incorporates this powerful pharmacophore, modified with a phenyl group that influences its electronic properties and a morpholine ring known to improve the pharmacokinetic profile of drug candidates.[5][6]

Synthesis and Characterization

The synthesis of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione can be reliably achieved through a two-step process starting from commercially available materials. The general strategy involves the formation of an α-hydroxy amide intermediate, followed by oxidation to the desired α-dicarbonyl product.

Figure 1: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione

Step 1: Amide Coupling to form 2-hydroxy-1-morpholino-2-phenylethan-1-one

-

To a stirred solution of (R/S)-mandelic acid (1.0 eq) in anhydrous Dichloromethane (DCM, 0.5 M) at 0 °C, add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

-

Stir the mixture for 15 minutes to activate the carboxylic acid.

-

Add morpholine (1.1 eq) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (Ethyl Acetate/Hexanes gradient) to yield the α-hydroxy amide intermediate.

Step 2: Oxidation to 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione

-

Dissolve the purified α-hydroxy amide (1.0 eq) in anhydrous DCM (0.2 M).

-

Add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ (aq) and saturated Na₂S₂O₃ (aq). Stir vigorously for 30 minutes until both layers are clear.